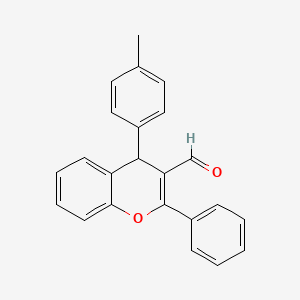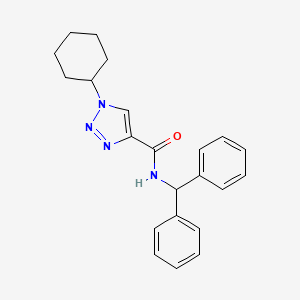
2-phenoxy-N-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves chemoselective reactions, as demonstrated in the study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, where hexahydro-4-pyrimidinones or oxazolidines were obtained through reactions with dihaloalkanes and aldehydes, supported by ab initio calculations (Hajji et al., 2002). This indicates a complex reactivity pattern that could be applicable to the synthesis of 2-phenoxy-N-phenylpropanamide.
Molecular Structure Analysis
Structural analysis through X-ray diffraction and DFT calculations, as seen in compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, reveals the compound's optimized geometry and electronic properties, suggesting similar analytical approaches can elucidate the molecular structure of this compound (Demir et al., 2016).
Chemical Reactions and Properties
Research into related phenylpropanamide derivatives highlights novel synthetic routes and chemical reactivity, showing the potential for diverse chemical transformations (Velupillai et al., 2015). Such studies offer insights into the chemical behavior and reactions of this compound.
Physical Properties Analysis
Investigations into similar compounds' physical properties, including solubility, thermal stability, and molecular weight, provide a foundation for understanding this compound. For example, polyamides derived from related compounds exhibit distinct thermal properties and solubility profiles, suggesting analogous characteristics for this compound (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties of phenylpropanamides, including reactivity, functional group transformations, and interaction with other molecules, can be explored through the synthesis and characterization of derivatives. Studies such as the copper(I)-catalyzed synthesis of 2-(phenylthio)phenols indicate the potential chemical versatility of this compound (Xu et al., 2010).
Aplicaciones Científicas De Investigación
Antiparasitic Properties
- Adamantane Arylhydroxamic Acids Against Trypanosomes : The study by Foscolos et al. (2022) discusses the synthesis of adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, which shows promising activity and low toxicity against trypanosomes, suggesting potential for antiparasitic applications Foscolos et al., 2022.
Glucose Transport and Hypoglycemic Activity
- Hypoglycemic Agents in Diabetic Models : Sarges et al. (1996) found that 2-phenoxy-3-phenylpropanoic acids, including derivatives of 2-phenoxy-N-phenylpropanamide, enhanced glucose transport and exhibited hypoglycemic properties in diabetic mouse models, suggesting potential in diabetes treatment Sarges et al., 1996.
Plant Acclimation to Cold
- Impact on Plant Growth and Freezing Tolerance : The effects of phenylpropanoid deficiency, including compounds like this compound, on plant growth and freezing tolerance were studied by Solecka and Kacperska (2003). They found that these compounds play a role in plants' response to cold and freezing temperatures Solecka & Kacperska, 2003.
Anti-Inflammatory Properties
- Inhibition of Cyclooxygenase-2 Expression : A study by Hirata et al. (2005) found that derivatives of this compound, particularly ferulic acid dimers, showed significant inhibitory effects on cyclooxygenase-2 (COX-2) expression in macrophages, indicating potential anti-inflammatory properties Hirata et al., 2005.
Role in Plant Stress Tolerance
- Phenylpropanoid Pathway in Abiotic Stress : Sharma et al. (2019) discussed the role of phenolic compounds, such as this compound, in the phenylpropanoid pathway under abiotic stress conditions in plants. They play a crucial rolein stress tolerance by scavenging harmful reactive oxygen species Sharma et al., 2019.
Antioxidant Properties
- Phenylpropanoids as Antioxidants : A study by Hýsková and Ryšlavá (2019) highlighted the antioxidant properties of phenylpropanoids, including this compound. These compounds are important dietary antioxidants and have been linked to the prevention of chronic diseases like cardiovascular disease and type II diabetes Hýsková & Ryšlavá, 2019.
Antifungal Activity
- Eugenol Analogues Against Fungal Infections : Carrasco et al. (2012) investigated phenylpropanoids and their synthetic analogues, including eugenol and safrole derivatives, for their antifungal properties. They found these compounds effective against various human opportunistic pathogenic fungi Carrasco et al., 2012.
Bone Health and Osteoporosis Treatment
- Selective Androgen Receptor Modulators in Osteopenic Rats : Kearbey et al. (2009) studied the skeletal effects of S-4, a compound related to this compound, as a selective androgen receptor modulator in osteopenic female rats. This research suggested potential applications in treating osteoporosis Kearbey et al., 2009.
Anticonvulsant Activity
- Anticonvulsant Properties in Rodent Models : The anticonvulsant activities of this compound derivatives were explored by Clark Cr (1988), indicating potential use in managing epileptic seizures Clark Cr, 1988.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-phenoxy-N-phenylpropanamide is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the biosynthesis of guanine nucleotides and plays a key role in the proliferation of cells .
Mode of Action
This compound interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides .
Biochemical Pathways
The inhibition of IMPDH by this compound affects the purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular functions .
Pharmacokinetics
Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis. By inhibiting IMPDH, this compound reduces the availability of guanine nucleotides, potentially affecting various cellular processes that rely on these molecules .
Análisis Bioquímico
Biochemical Properties
Phenylpropanoids, including 2-Phenoxy-N-phenylpropanamide, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The phenylpropanoid pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Cellular Effects
Phenylpropanoids are known to have an array of important functions including plant defense and structural support .
Molecular Mechanism
It is known that phenylpropanoids can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds
Propiedades
IUPAC Name |
2-phenoxy-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWNEBUCCLAFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)
![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)